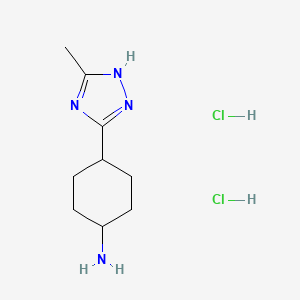

![molecular formula C18H17N5O5S B2491679 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852454-46-7](/img/structure/B2491679.png)

3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is part of a broader class of chemicals that have been extensively studied for their diverse chemical reactions, molecular structures, and properties. It belongs to the thieno[3,2-d]pyrimidine derivatives, a group known for their significance in medicinal chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves multistep chemical processes, including cyclization, chlorination, oxidation, and substitution reactions. Starting materials like mercaptoacetic acid can lead to the formation of chlorothieno[3,2-d]pyrimidine through esterification, ring closure condensations, and substitution with chlorine. These steps are crucial for introducing the piperazine unit into the thieno[3,2-d]pyrimidine core (Min, 2012).

Aplicaciones Científicas De Investigación

Alpha-Adrenoceptor Binding

Compounds similar to 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown affinity and selectivity for alpha1D-adrenoceptor subtypes. These compounds, specifically derivatives of 5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione, were tested against cloned α1A, α1B, and α1D adrenergic receptors, revealing potential for therapeutic applications targeting these receptors (Romeo, Russo, & Blasi, 2001).

Antihypertensive Effects

Thienopyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their antihypertensive properties. These compounds have shown significant antihypertensive effects in spontaneously hypertensive rats, suggesting potential application in managing hypertension (Russell et al., 1988).

Antimicrobial Activity

Derivatives of 3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have demonstrated significant antimicrobial activity against various microorganism strains. The synthesized compounds exhibited high antimicrobial activity, indicating potential for use in treating microbial infections (Yurttaş et al., 2016).

Anticancer Activity

A range of thieno[3,2-d]pyrimidine derivatives containing a piperazine unit, structurally related to the compound , have been synthesized and evaluated for anticancer activity. These compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Min, 2012).

Inhibitors for Protoporphyrinogen IX Oxidase

Thieno[2,3-d]pyrimidine-2,4-dione-based compounds have been investigated as inhibitors for protoporphyrinogen IX oxidase, an essential target for herbicide discovery. These compounds demonstrated excellent weed control and a high degree of safety on certain crops, suggesting potential applications in agriculture (Wang et al., 2021).

Propiedades

IUPAC Name |

3-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O5S/c24-15(11-22-17(25)16-14(5-10-29-16)19-18(22)26)21-8-6-20(7-9-21)12-1-3-13(4-2-12)23(27)28/h1-5,10H,6-9,11H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQYFKQQFYHISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)

![5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2491611.png)